
4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, also known as DB868, is a small molecule compound that has shown potential as an anti-tuberculosis agent. It was first synthesized and characterized in 2010 by researchers at the University of Illinois at Chicago. Since then, it has been the subject of several scientific studies investigating its potential as a new drug candidate for tuberculosis treatment.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a compound with potential relevance in the synthesis of heterocyclic compounds, an area of significant interest in medicinal chemistry and materials science. Research efforts have been focused on exploring efficient synthetic routes and chemical transformations involving benzothiazole derivatives. For instance, Darweesh et al. (2016) reported on the microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, highlighting the versatility of these scaffolds in creating novel pyrimidine, isoxazole, and pyrazole heterocycles pendent to benzothiazole and benzimidazole ring systems (Ahmed F Darweesh, Ahmed E. M. Mekky, A. Salman, A. Farag, 2016). Such methods underscore the potential of this compound as a building block in synthetic chemistry.
Biological and Pharmacological Applications
The structural motif of benzothiazoles, including derivatives like this compound, is known for its broad range of biological activities. Waghmare et al. (2013) synthesized and evaluated the in-vitro anticancer activity of novel heterocycles containing benzothiazoles fused with pyrimidines and pyrazoles, demonstrating significant activity against various cancer cell lines (G. S. Waghmare, A. B. Chidrawar, V. Bhosale, G. Shendarkar, S. V. Kuberkar, 2013). This suggests that modifications of the benzothiazole core, as seen in this compound, can lead to potent anticancer agents.
Anticorrosion Applications
Additionally, benzothiazole derivatives have been studied for their corrosion inhibition properties. Hu et al. (2016) investigated the corrosion inhibiting effect of benzothiazole derivatives against steel in acidic solutions, finding that these compounds offered significant protection, potentially through adsorption onto surfaces (Zhiyong Hu, Meng Yan-bin, Xuemei Ma, Hailin Zhu, Li Jun, Li Chao, D. Cao, 2016). This highlights another valuable application area for this compound, extending its utility beyond pharmaceuticals to materials science.
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-11-4-9-14-15(10-11)24-17(18-14)19-16(21)12-5-7-13(8-6-12)25(22,23)20(2)3/h4-10H,1-3H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEUVGVJVOCFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

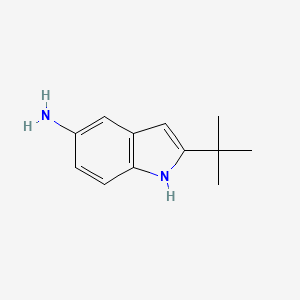
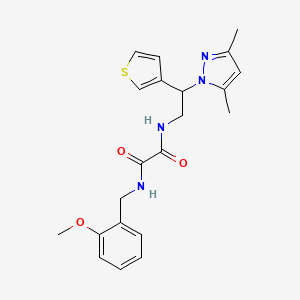
![4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-d]imidazole](/img/structure/B2673920.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2673921.png)
![N-[2-(3,5-Difluorophenyl)-2,2-difluoroethyl]prop-2-enamide](/img/structure/B2673922.png)
![N-[1-(Methoxymethyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2673928.png)
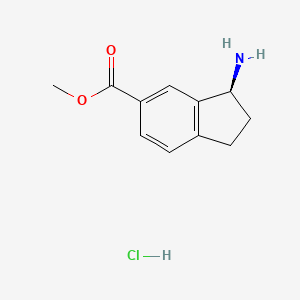
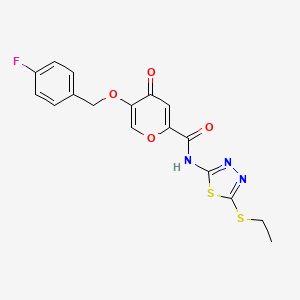
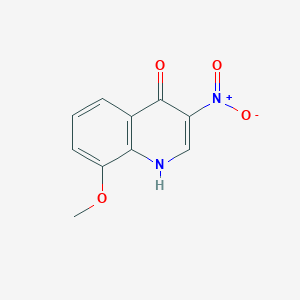
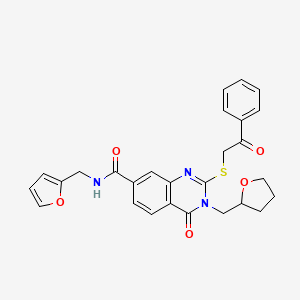
![Ethyl 2-{2-[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2673936.png)

acetonitrile](/img/structure/B2673940.png)
